molecular formula C11H16O5 B14360940 Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate CAS No. 90161-14-1

Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate

Cat. No.: B14360940
CAS No.: 90161-14-1
M. Wt: 228.24 g/mol
InChI Key: IDQAMYKNVNFFJX-UHFFFAOYSA-N
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Description

Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is an organic compound with the molecular formula C11H16O5. It is a derivative of cyclohexene and is characterized by the presence of both ester and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate typically involves the esterification of cyclohexene derivatives with malonic acid or its esters. One common method includes the reaction of cyclohex-1-en-1-yl alcohol with dimethyl malonate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohex-1-en-1-yl ketone derivatives.

    Reduction: Formation of cyclohex-1-en-1-yl alcohol derivatives.

    Substitution: Formation of substituted cyclohex-1-en-1-yl esters or amides.

Scientific Research Applications

Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may undergo hydrolysis to release active metabolites that exert biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simple ester of malonic acid, used in similar synthetic applications.

    Cyclohex-1-en-1-yl acetate: An ester derivative of cyclohexene, used in fragrance and flavor industries.

    Cyclohex-1-en-1-yl alcohol: A hydroxyl derivative of cyclohexene, used as an intermediate in organic synthesis.

Uniqueness

Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate is unique due to the combination of ester and hydroxyl functional groups on a cyclohexene ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90161-14-1

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 2-(cyclohexen-1-yl)-2-hydroxypropanedioate

InChI

InChI=1S/C11H16O5/c1-15-9(12)11(14,10(13)16-2)8-6-4-3-5-7-8/h6,14H,3-5,7H2,1-2H3

InChI Key

IDQAMYKNVNFFJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCCCC1)(C(=O)OC)O

Origin of Product

United States

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